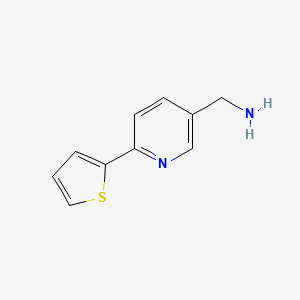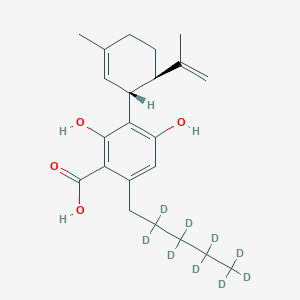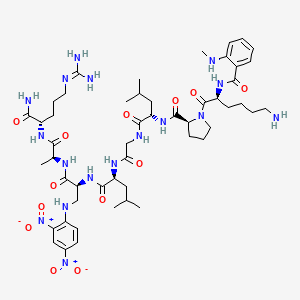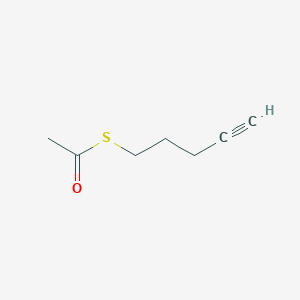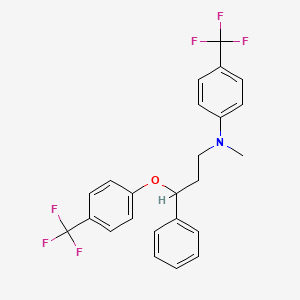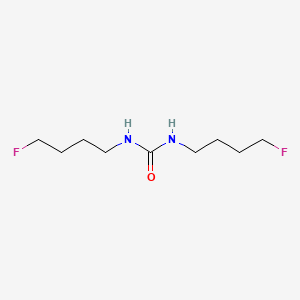
Bis(methylsulfinylethyl)sulfone-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(methylsulfinylethyl)sulfone-13C4 is an isotopically labeled compound, specifically a sulfur mustard metabolite. It is used in various scientific research applications due to its unique properties. The compound has the molecular formula C2[13C]H14O4S3 and a molecular weight of 250.34. It is a white to off-white solid that is slightly soluble in chloroform and DMSO.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(methylsulfinylethyl)sulfone-13C4 typically involves the oxidation of sulfides. One common method is the oxidation of sulfides using hydrogen peroxide catalyzed by tantalum carbide or niobium carbide . Another method involves the use of urea-hydrogen peroxide and phthalic anhydride in ethyl acetate, which provides an environmentally benign oxidation process .
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes. The use of organocatalysts like 2,2,2-trifluoroacetophenone in the presence of hydrogen peroxide is a common method due to its efficiency and selectivity . The process parameters are strictly controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(methylsulfinylethyl)sulfone-13C4 undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfoxides and sulfones.
Reduction: Reduction of sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions involving the sulfone group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, urea-hydrogen peroxide, and phthalic anhydride.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Organolithium reagents and other nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
Bis(methylsulfinylethyl)sulfone-13C4 is widely used in scientific research, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging.
Industry: Applied in environmental analysis and testing.
Mécanisme D'action
The mechanism of action of Bis(methylsulfinylethyl)sulfone-13C4 involves its interaction with various molecular targets and pathways. It acts as a sulfur mustard metabolite, which can be used to study the effects of sulfur mustard exposure. The compound’s isotopic labeling allows for detailed analysis of metabolic pathways and reaction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(phenylsulfonyl)methane: Often used as a linker in cyclization reactions.
Bis(sulfones): Used as synthetic tools in various organic reactions.
Uniqueness
Bis(methylsulfinylethyl)sulfone-13C4 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic and chemical studies. This makes it particularly valuable in research applications where detailed mechanistic insights are required.
Propriétés
Formule moléculaire |
C6H14O4S3 |
|---|---|
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
1-methylsulfinyl-2-(2-methylsulfinyl(1,2-13C2)ethylsulfonyl)(1,2-13C2)ethane |
InChI |
InChI=1S/C6H14O4S3/c1-11(7)3-5-13(9,10)6-4-12(2)8/h3-6H2,1-2H3/i3+1,4+1,5+1,6+1 |
Clé InChI |
CGWQFULXJFXDII-PQVJJBODSA-N |
SMILES isomérique |
CS(=O)[13CH2][13CH2]S(=O)(=O)[13CH2][13CH2]S(=O)C |
SMILES canonique |
CS(=O)CCS(=O)(=O)CCS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carbaldehyde](/img/structure/B13422222.png)
![[4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol](/img/structure/B13422223.png)
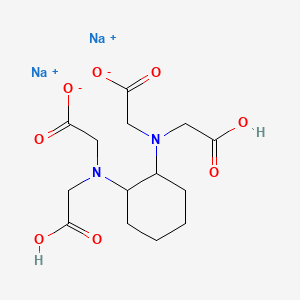
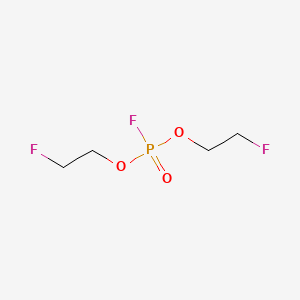
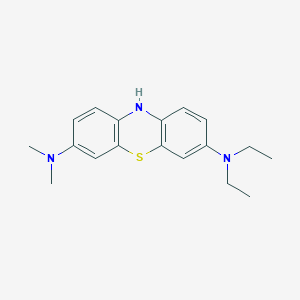
![[2-[(6R,8S,10R,13S,14S,16R)-17-acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13422241.png)
